![molecular formula C20H30N4O6S B7886093 N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid](/img/structure/B7886093.png)
N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid is a chemical compound with the molecular formula C10H14N2O·H2SO4 It is a sulfate salt of N-[1-(3-aminophenyl)ethyl]acetamide, which is known for its applications in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid typically involves the reaction of 3-nitroacetophenone with ethylamine, followed by reduction and acetylation steps. The final product is then treated with sulfuric acid to form the sulfate salt. The reaction conditions generally include:
Reduction: Using hydrogen gas in the presence of a palladium catalyst.
Acetylation: Using acetic anhydride in the presence of a base such as pyridine.
Sulfuric Acid Treatment: To form the sulfate salt, the compound is dissolved in an appropriate solvent and treated with sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors.
Continuous Acetylation: Employing continuous flow reactors for acetylation.
Crystallization: The final sulfate salt is obtained through crystallization from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro compounds.
Reduction: Can be reduced to form amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces amine derivatives.
Substitution: Produces substituted amides or other functionalized derivatives.
Scientific Research Applications
N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: Modulates the activity of cyclooxygenase enzymes and other inflammatory mediators, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-Aminophenyl)ethyl]acetamide hydrochloride
- N-[1-(3-Aminophenyl)ethyl]acetamide nitrate
- N-[1-(3-Aminophenyl)ethyl]acetamide phosphate
Uniqueness
N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid is unique due to its sulfate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain industrial and medicinal applications.
Properties
IUPAC Name |
N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14N2O.H2O4S/c2*1-7(12-8(2)13)9-4-3-5-10(11)6-9;1-5(2,3)4/h2*3-7H,11H2,1-2H3,(H,12,13);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGMLKPDYXTBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)C.CC(C1=CC(=CC=C1)N)NC(=O)C.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
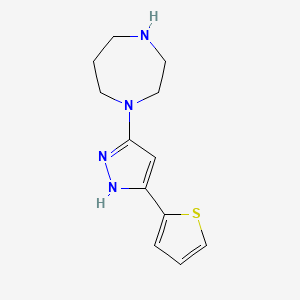
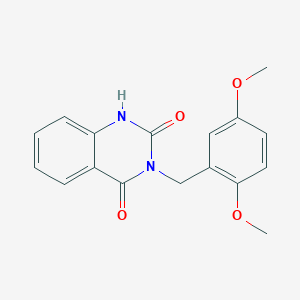
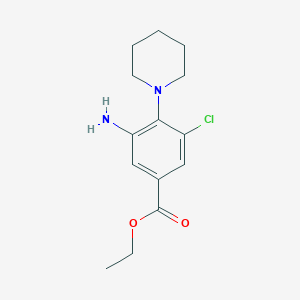
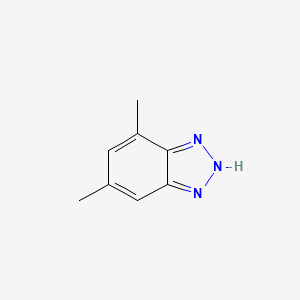
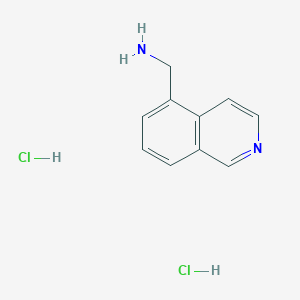
![(3R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7886057.png)
![ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B7886065.png)

![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride](/img/structure/B7886073.png)
![2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione](/img/structure/B7886080.png)
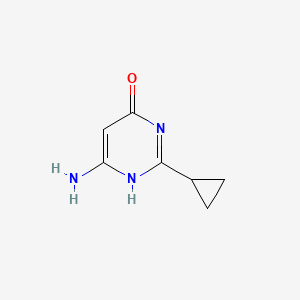
![[2-(Methylsulfinyl)ethyl]amine hydrobromide](/img/structure/B7886114.png)
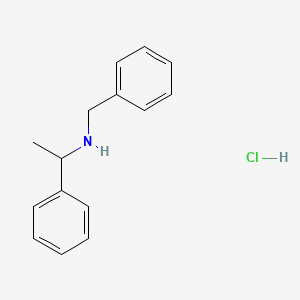
![2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate](/img/structure/B7886134.png)
